molecular formula C23H17NO4 B2517821 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide CAS No. 883952-56-5

4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

Cat. No.: B2517821
CAS No.: 883952-56-5
M. Wt: 371.392
InChI Key: CFFQARHSPWNBIF-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a synthetic organic compound that belongs to the class of chromenyl benzamides. This compound is characterized by its complex structure, which includes a chromen-2-yl group, a phenyl group, and a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromen-2-yl core: This can be achieved through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions to form the chromen-2-yl structure.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromen-2-yl core using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the benzamide moiety: The final step involves the coupling of the methoxy-substituted chromen-2-yl compound with 4-aminobenzamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or reduced derivatives.

    Substitution: Various substituted chromenyl benzamides.

Scientific Research Applications

4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide: Characterized by its unique chromen-2-yl and benzamide structure.

    Isoginkgetin: A similar compound with a biflavonoid structure, known for its anti-inflammatory and anticancer properties.

    Coumarin derivatives: Compounds with a similar chromen-2-one core, widely studied for their diverse biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

4-methoxy-N-(4-oxo-3-phenylchromen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c1-27-17-13-11-16(12-14-17)22(26)24-23-20(15-7-3-2-4-8-15)21(25)18-9-5-6-10-19(18)28-23/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFQARHSPWNBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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